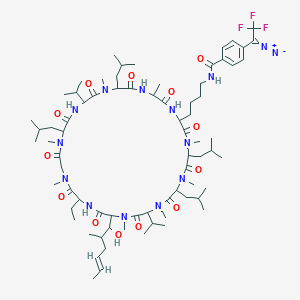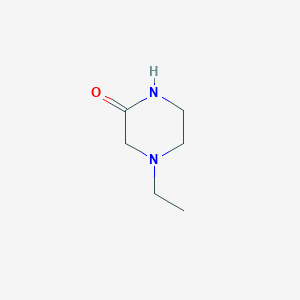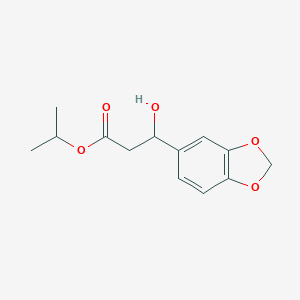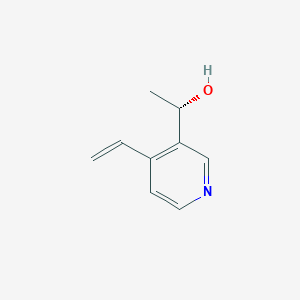
(1S)-1-(4-ethenylpyridin-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(4-ethenylpyridin-3-yl)ethanol is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as 4-vinyl-3-pyridinol and is a derivative of pyridine.
Mechanism Of Action
The mechanism of action of (1S)-1-(4-ethenylpyridin-3-yl)ethanol is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It has also been found to scavenge free radicals, which contribute to oxidative stress and inflammation.
Biochemical And Physiological Effects
Studies have shown that (1S)-1-(4-ethenylpyridin-3-yl)ethanol has several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been found to increase the levels of anti-inflammatory cytokines, such as interleukin-10. In addition, it has been found to reduce oxidative stress and improve antioxidant status.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (1S)-1-(4-ethenylpyridin-3-yl)ethanol in lab experiments is its potential as a drug candidate. It has been found to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its limited availability. The synthesis method is complex and requires specialized equipment and expertise.
Future Directions
For research include studying its potential as a drug candidate, investigating its mechanism of action, and exploring its potential applications in other fields.
Synthesis Methods
The synthesis of (1S)-1-(4-ethenylpyridin-3-yl)ethanol involves the reaction of 4-vinylpyridine with sodium borohydride. The reaction takes place in anhydrous ethanol and is catalyzed by palladium on carbon. The resulting product is then purified using column chromatography. This synthesis method has been reported in several studies and has been found to be efficient in producing high yields of (1S)-1-(4-ethenylpyridin-3-yl)ethanol.
Scientific Research Applications
(1S)-1-(4-ethenylpyridin-3-yl)ethanol has been used in several scientific research studies due to its potential applications in various fields. One such application is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate. It has been found to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases.
properties
CAS RN |
154456-94-7 |
|---|---|
Product Name |
(1S)-1-(4-ethenylpyridin-3-yl)ethanol |
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
(1S)-1-(4-ethenylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C9H11NO/c1-3-8-4-5-10-6-9(8)7(2)11/h3-7,11H,1H2,2H3/t7-/m0/s1 |
InChI Key |
FZBRZWLORRMBRL-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=CN=C1)C=C)O |
SMILES |
CC(C1=C(C=CN=C1)C=C)O |
Canonical SMILES |
CC(C1=C(C=CN=C1)C=C)O |
synonyms |
3-Pyridinemethanol,4-ethenyl-alpha-methyl-,(S)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



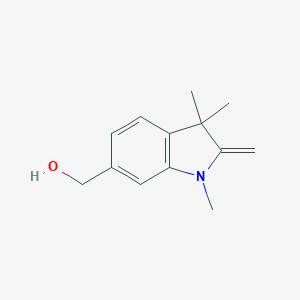


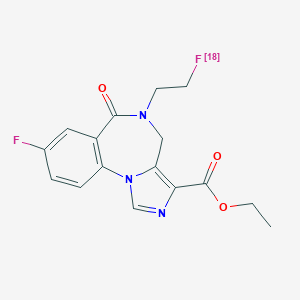
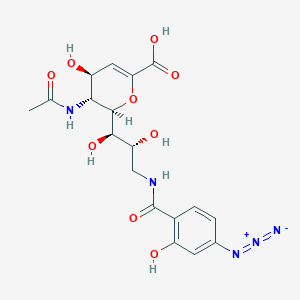
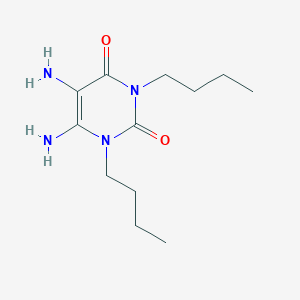
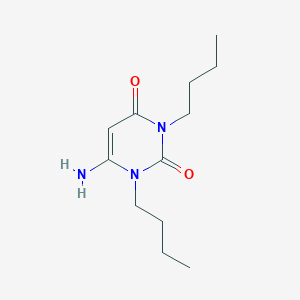
![[2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(heptadecylcarbamoyl)-2-[[11-(heptadecylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(heptadecylcarbamoyl)oxan-4-yl] acetate](/img/structure/B137312.png)
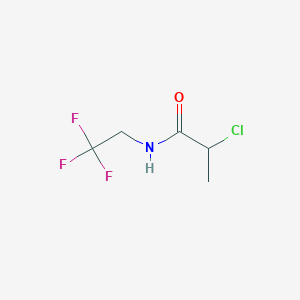
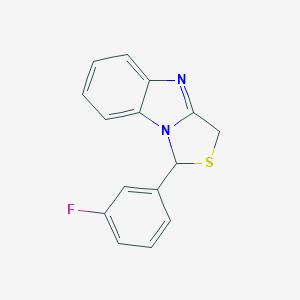
![2-[2-(2,6-dichloroanilino)phenyl]-N,N-dimethylacetamide](/img/structure/B137320.png)
